molecular formula C4H2ClFN2 B1601542 2-Chloro-4-fluoropyrimidine CAS No. 38953-29-6

2-Chloro-4-fluoropyrimidine

Cat. No.: B1601542
CAS No.: 38953-29-6
M. Wt: 132.52 g/mol
InChI Key: HXBAGLRPNSWXRY-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoropyrimidine is a chemical compound with the molecular formula C4H2ClFN2 . It has an average mass of 132.523 Da and a monoisotopic mass of 131.989059 Da .


Synthesis Analysis

The synthesis of fluorinated pyrimidines, such as this compound, is a topic of ongoing research. The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C4H2ClFN2 . The structure, properties, spectra, suppliers, and links for this compound can be found in various chemical databases .


Physical and Chemical Properties Analysis

This compound has an average mass of 132.523 Da and a monoisotopic mass of 131.989059 Da . More detailed physical and chemical properties would require additional specific experimental data.

Scientific Research Applications

Synthesis and Reactivity

2-Fluoropyrimidine and its derivatives, including 2-Chloro-4-fluoropyrimidine, are synthesized through specific chemical reactions. The study by Brown and Waring (1974) focused on synthesizing simple fluoropyrimidines, including 2-Fluoropyrimidine, by diazotization of corresponding aminopyrimidines. This process is significant for the development of various fluoropyrimidine compounds (Brown & Waring, 1974).

Applications in Kinase Inhibitors

2,4-Disubstituted-5-fluoropyrimidine, a related compound, is used in the development of kinase inhibitors, which are crucial in cancer treatment. Wada et al. (2012) detailed the synthesis of novel compounds for kinase inhibitors, highlighting the importance of fluoropyrimidine derivatives in developing anticancer agents (Wada et al., 2012).

Pharmacogenetics and Toxicity Management

Fluoropyrimidine-based chemotherapy, including drugs derived from this compound, requires careful management due to potential toxicity. Deenen et al. (2016) discussed the importance of genotyping to individualize fluoropyrimidine therapy, enhancing safety and effectiveness (Deenen et al., 2016).

Enhancement of Antitumor Activity

Takechi et al. (2002) studied enhancing the antitumor activity of fluoropyrimidines by inhibiting specific enzymes. This research is crucial for improving the efficacy of fluoropyrimidine-based cancer treatments (Takechi et al., 2002).

Synthesis for Medicinal Chemistry

Liu et al. (2019) presented a method to synthesize 2,6-disubstituted 4-fluoropyrimidines, demonstrating the versatility of fluoropyrimidine derivatives in medicinal chemistry (Liu et al., 2019).

Fluoropyrimidine in Advanced Malignancies

Chu et al. (2004) investigated the oral fluoropyrimidine S-1 in treating advanced malignancies, demonstrating the clinical application of fluoropyrimidine derivatives in cancer therapy (Chu et al., 2004).

Mechanism of Action

While the exact mechanism of action of 2-Chloro-4-fluoropyrimidine is not specified in the search results, fluoropyrimidines in general, such as 5-Fluorouracil (5-FU), exert their antitumor effects through several mechanisms including inhibition of RNA synthesis and function, inhibition of thymidylate synthase activity, and incorporation into DNA, leading to DNA strand breaks .

Safety and Hazards

According to the safety data sheet, 2-Chloro-4-fluoropyrimidine is considered hazardous. It is harmful if swallowed or inhaled, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to handle this chemical with appropriate protective equipment and in a well-ventilated area .

Properties

IUPAC Name

2-chloro-4-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClFN2/c5-4-7-2-1-3(6)8-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBAGLRPNSWXRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90476412
Record name 2-chloro-4-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38953-29-6
Record name 2-chloro-4-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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